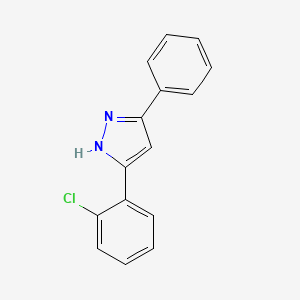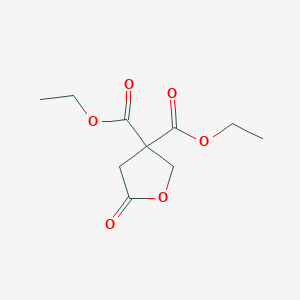![molecular formula C15H11BrN2O B12887404 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline CAS No. 89752-95-4](/img/structure/B12887404.png)
4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C15H11BrN2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an oxazole ring substituted with a bromophenyl group and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4’-bromophenyl ketone with an appropriate nitrile under acidic conditions to form the oxazole ring . The reaction conditions often include the use of catalysts such as ruthenium(II) complexes to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of 4-(5-(4-Bromophenyl)oxazol-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(5-(4-Bromophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline
- 4-(5-(4-Fluorophenyl)oxazol-2-yl)aniline
- 4-(5-(4-Methylphenyl)oxazol-2-yl)aniline
Uniqueness
4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules . Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications .
特性
CAS番号 |
89752-95-4 |
|---|---|
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC名 |
4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2 |
InChIキー |
REIUKZJTFTUQFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


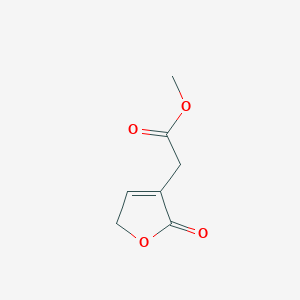
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
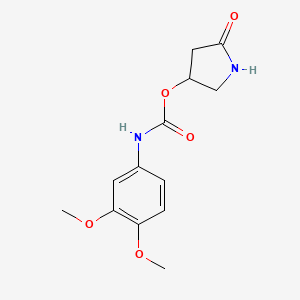
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)


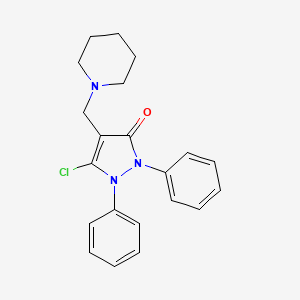

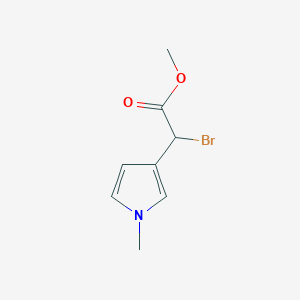

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
